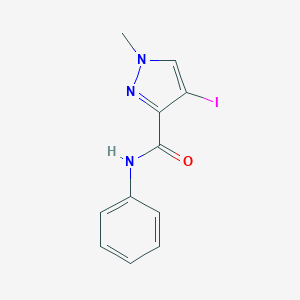
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential use in scientific research due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins involved in cellular signaling pathways. This may be responsible for its potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as anti-cancer properties. It has also been shown to have an inhibitory effect on certain enzymes and proteins involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its unique properties. It has been found to have potential therapeutic applications in the treatment of various diseases, and it has also been used in studies related to drug discovery and development. However, one of the limitations of using this compound is its cost. It is a synthetic compound that can be expensive to produce, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and inflammation. Another direction is to study its effects on cellular signaling pathways, which may provide insight into its mechanism of action. Additionally, future studies could focus on developing more cost-effective methods for synthesizing this compound, which may increase its use in scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one involves several steps, including the reaction between an indole derivative and an aldehyde, followed by bromination and reduction. This process yields a pure form of the compound, which can then be used for further research.
Applications De Recherche Scientifique
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been used in various scientific research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has also been used in studies related to drug discovery and development, as well as in the study of cellular signaling pathways.
Propriétés
Nom du produit |
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C19H18BrNO3 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C19H18BrNO3/c1-3-21-16-10-9-14(20)11-15(16)19(24,18(21)23)12(2)17(22)13-7-5-4-6-8-13/h4-12,24H,3H2,1-2H3 |
Clé InChI |
NUPZOGKSSPUIHM-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(C(C)C(=O)C3=CC=CC=C3)O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(C(C)C(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)


![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)

![6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)
